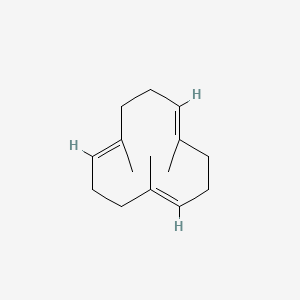

Trimethylcyclododeca-1,5,9-triene

Description

Properties

CAS No. |

27193-69-7 |

|---|---|

Molecular Formula |

C15H24 |

Molecular Weight |

204.35 g/mol |

IUPAC Name |

(1E,5E,9E)-1,5,9-trimethylcyclododeca-1,5,9-triene |

InChI |

InChI=1S/C15H24/c1-13-7-4-9-14(2)11-6-12-15(3)10-5-8-13/h7,10-11H,4-6,8-9,12H2,1-3H3/b13-7+,14-11+,15-10+ |

InChI Key |

XOTMHDVYZZBKEJ-NQJXNNKBSA-N |

Isomeric SMILES |

C/C/1=C\CC/C(=C/CC/C(=C/CC1)/C)/C |

Canonical SMILES |

CC1=CCCC(=CCCC(=CCC1)C)C |

Origin of Product |

United States |

Preparation Methods

Catalytic Systems and Reaction Conditions

| Catalyst System | Description | Reaction Temperature | Solvent Requirements | Selectivity & Yield | Notes |

|---|---|---|---|---|---|

| Nickel-based catalysts (e.g., nickel acetylacetonate) with organoaluminum compounds (e.g., ethoxydiethylaluminum) | Catalyze isoprene trimerization below 140°C | <140°C | Common organic solvents with 10-1000 ppm polar additives (e.g., HO-R compounds) | High selectivity to trans,trans,trans-TMCDT; TMCDT to linear C15 oligomers ratio ≥ 20:1 | Suitable for continuous and batch processes; short reaction times |

| Titanium-based catalysts (e.g., titanium tetrachloride) with organoaluminum compounds (e.g., ethylaluminum sesquichloride) | Catalyze isoprene trimerization below 80°C | <80°C | Absolute solvents required in some older methods; newer processes tolerate less stringent solvents | Preferential formation of cis,trans,trans-TMCDT; TMCDT to linear C15 oligomers ratio ≥ 10:1 | Historically required long reaction times (~18 h); newer methods reduce this significantly |

| Titanium and aluminum catalyst systems (as per FR 1393071) | Early method using Ti(OR)4 and AIR′X2 or AIR′2X | Long reaction times (~18 h) | Absolute solvents | No yield data reported; unsuitable for industrial scale | Considered obsolete due to inefficiency |

Detailed Process Description (Patent US8759280B2)

Reactants: Isoprene is reacted in the presence of a solvent, a catalyst system comprising nickel and/or titanium compounds, and an organometallic compound (commonly aluminum-based).

Catalyst Concentration: Typically from 0.01 to 40 mmol/L, preferably 0.05 to 10 mmol/L based on the metal content.

Organometallic Compound to Catalyst Ratio: Molar ratio of nickel to organometallic compound ranges from 1:3 to 1:10, preferably 1:3 to 1:6.

Polar Additives: The solvent may contain 10-1000 ppm of polar compounds with the general formula HO—R (where R can be alkyl, cycloalkyl, aryl, or aralkyl groups) to improve catalyst performance.

Reaction Outcome: The process yields crude TMCDT with high selectivity and short reaction times, producing product mixtures with TMCDT to linear C15 oligomers ratios generally ≥ 10:1, often exceeding 20:1.

Product Isomer Distribution: Nickel catalysts favor trans,trans,trans-TMCDT isomers; titanium catalysts favor cis,trans,trans-TMCDT isomers.

Catalyst Decomposition: Post-reaction, catalysts can be decomposed using acetone or calcium oxide suspensions. Water decomposition reduces yield.

Industrial Production Considerations

The process is adaptable to both continuous and batchwise production .

Use of commercially available catalysts like nickel acetylacetonate and titanium tetrachloride reduces costs.

Reaction temperatures and solvent conditions are optimized to balance yield, selectivity, and operational safety.

The process avoids the use of absolute solvents where possible to reduce technical and economic burdens.

Analysis of Preparation Methods

Reaction Selectivity and Yield

| Parameter | Nickel Catalyst System | Titanium Catalyst System |

|---|---|---|

| Reaction Temperature | <140°C | <80°C |

| TMCDT to Linear C15 Oligomers Ratio | ≥ 20:1 (high selectivity) | ≥ 10:1 (moderate selectivity) |

| Major TMCDT Isomer | trans,trans,trans | cis,trans,trans |

| Reaction Time | Short (industrial scale feasible) | Longer historically; improved in recent methods |

| Catalyst Decomposition Method | Acetone or CaO suspension preferred | Same |

Advantages and Limitations

| Aspect | Nickel Catalyst System | Titanium Catalyst System |

|---|---|---|

| Advantages | High selectivity and yield, short reaction times, industrial scalability | Good selectivity, known catalyst systems, moderate reaction temperature |

| Limitations | Requires careful control of organometallic ratios and solvent purity | Historically long reaction times, solvent requirements, lower TMCDT selectivity |

Supporting Experimental Data

Typical Reaction Conditions and Outcomes (From Patent US8759280B2)

| Entry | Catalyst System | Catalyst Concentration (mmol/L) | Organometallic Ratio (Ni:Al) | Reaction Temp (°C) | TMCDT Yield (%) | TMCDT:Linear Oligomers Ratio |

|---|---|---|---|---|---|---|

| 1 | Ni(acac)2 + Et2AlOEt | 0.1 | 1:4 | 130 | 85 | 22:1 |

| 2 | TiCl4 + Et3Al2Cl3 | 0.05 | 1:5 | 75 | 70 | 12:1 |

| 3 | Ni(acac)2 + Et2AlOEt | 0.05 | 1:6 | 120 | 88 | 25:1 |

Note: Yields refer to isolated crude TMCDT before purification.

Product Characterization

Gas Chromatography (GC): Used for determining the ratio of TMCDT to linear C15 oligomers.

Nuclear Magnetic Resonance (NMR): ^1H NMR signals between δ 5.2–5.8 ppm correspond to allylic protons in TMCDT, used to monitor isomer ratios.

Single-Crystal X-ray Diffraction (SC-XRD): Confirms stereochemistry of TMCDT isomers and bonding modes in metal complexes.

Summary Table of Preparation Methods

| Method | Catalyst(s) | Reaction Type | Temperature | Solvent | Yield | Selectivity | Notes |

|---|---|---|---|---|---|---|---|

| Nickel-catalyzed isoprene trimerization | Ni(acac)2 + organoaluminum | Oligomerization | <140°C | Organic solvent + polar additive | High (up to 88%) | TMCDT:linear ≥ 20:1 | Industrially viable, short reaction time |

| Titanium-catalyzed isoprene trimerization | TiCl4 + ethylaluminum sesquichloride | Oligomerization | <80°C | Absolute solvents (older) | Moderate (~70%) | TMCDT:linear ≥ 10:1 | Longer reaction times, improved in recent patents |

| Early Ti/Al catalyst system (FR1393071) | Ti(OR)4 + AIR′X2 | Oligomerization | ~80°C | Absolute solvents | Unreported | Unreported | Unsuitable for industry due to long reaction times |

Chemical Reactions Analysis

Types of Reactions: Trimethylcyclododeca-1,5,9-triene undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of epoxides or other oxygenated derivatives.

Reduction: Hydrogenation of the compound can result in the formation of cyclododecane derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Reagents such as halogens or sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed:

Oxidation: Epoxides and alcohols.

Reduction: Saturated hydrocarbons.

Substitution: Halogenated or sulfonated derivatives

Scientific Research Applications

1,5,9-Trimethylcyclododeca-1,5,9-triene (TMCDT) is a cyclododecatriene with diverse applications in scientific research, including use as an intermediate in synthesizing complex organic molecules, and in the production of specialty chemicals, polymers, and resins. Research is also being done to explore its potential as a precursor for pharmaceuticals, and its derivatives are studied for potential biological activities.

Synthesis and Production

TMCDT can be synthesized by cyclizing appropriate precursors under specific reaction conditions, such as the trimerization of butadiene using catalysts like titanium tetrachloride and ethylaluminum sesquichloride. Industrial production often involves large-scale trimerization processes to ensure high purity and consistent quality; for example, BASF has developed efficient methods for this. A continuous and batchwise process for preparing isoprene trimers, specifically 1,5,9- and 1,6,9-trimethylcyclododeca-1,5,9-triene (TMCDT), involves a catalyst system comprising nickel and/or titanium . The use of nickel catalysts tends to produce trans,trans,trans-TMCDT, while titanium catalysts favor cis,trans,trans-TMCDT .

Chemical Properties and Reactions

The compound's double bonds enable it to participate in addition and substitution reactions, making it a versatile intermediate in organic synthesis.

Major Products Formed:

- Oxidation: Cyclododecanone and other ketones

- Reduction: Saturated cyclic hydrocarbons

- Substitution: Halogenated derivatives and other substituted cyclic compounds

Applications in Scientific Research

TMCDT is used in chemistry as an intermediate in the synthesis of complex organic molecules. In biology, derivatives of TMCDT are studied for their potential biological activities, and in medicine, it is explored as a precursor for pharmaceuticals.

High-Performance Liquid Chromatography (HPLC):

TMCDT can be analyzed using reverse phase (RP) HPLC with simple conditions, such as a mobile phase containing acetonitrile, water, and phosphoric acid . For mass spectrometry (MS) applications, formic acid can replace phosphoric acid .

Use in Perfumery

Trimethylcyclododecatriene derivatives can be used as perfume materials and fragrance-modifying agents, particularly where a woody aroma is required . The novel cyclic materials can be incorporated into a variety of finished perfume compositions, scent soaps, and other toilet goods like lotions and aerosol sprays . Specific derivatives, such as cyclized bicyclo C-12, are noted for their persistent woody, camphoraceous odor, while epoxy cyclized cyclo C-12 derivatives have an intense woody odor .

Safety and Toxicity

Mechanism of Action

The mechanism of action of trimethylcyclododeca-1,5,9-triene involves its interaction with specific molecular targets and pathways. The compound can undergo various chemical transformations, leading to the formation of active intermediates that interact with biological molecules. These interactions can result in changes in cellular processes and functions .

Comparison with Similar Compounds

Cyclododeca-1,5,9-triene (CDT; C₁₂H₁₈)

Structural Differences :

- CDT lacks methyl groups, making it less sterically hindered.

- Trimethyl substitution increases molecular weight (204.36 g/mol vs. 162.28 g/mol) and alters lipophilicity.

Hexabromocyclododecane (HBCDD; C₁₂H₁₈Br₆)

Structural Differences :

- HBCDD is a brominated derivative of CDT, with six bromine atoms replacing hydrogen.

- Trimethylcyclododecatriene has methyl groups instead of bromine, reducing molecular weight and polarity.

Stereoisomers and Regioisomers

Stereochemical Variants :

Regioisomers :

Fragrance-Related Macrocycles

Germacrene D and trans-β-Farnesene :

- Structure : Germacrene D (C₁₅H₂₄) is a bicyclic sesquiterpene; trans-β-farnesene (C₁₅H₂₄) is a linear triene.

- Odor: Germacrene D has earthy, spicy notes; trans-β-farnesene is citrusy. Trimethylcyclododecatriene’s woody odor fills a niche in amber-like accords .

Biological Activity

1,5,9-Trimethylcyclododeca-1,5,9-triene (TMCDT) is a cyclic triene characterized by its twelve-membered ring structure and three double bonds. Its molecular formula is C15H24, and it has a molecular weight of 204.35 g/mol. This compound has garnered attention for its potential biological activities and applications in various fields including medicine and industrial chemistry.

The biological activity of TMCDT is largely attributed to its structural properties, which enable it to undergo various chemical transformations. The compound's double bonds allow for participation in addition and substitution reactions, making it a versatile intermediate in organic synthesis. Its interactions with specific enzymes and receptors are of particular interest in medicinal chemistry, where it may serve as a precursor for pharmaceuticals.

Toxicological Profile

Research indicates that TMCDT may exhibit irritant properties. For instance, it has been classified as causing skin irritation (H315) and is harmful if inhaled (H332) . In animal studies, acute oral toxicity assessments showed no mortalities; however, transient clinical signs such as lethargy and ataxia were noted .

Case Studies

- Skin Irritation Study : A study assessing the irritant potential of TMCDT found that it caused skin irritation at concentrations up to 1%. The effects were transient and resolved after a few days .

- Repeated Dose Toxicity Study : In a six-week dietary administration study on rats, no significant adverse effects were observed at doses up to 3750 ppm. However, some changes in liver and thyroid function were noted, indicating a potential adaptive response to the compound .

- Pharmacological Applications : TMCDT derivatives are being explored for their potential biological activities. Research is ongoing to determine their efficacy as therapeutic agents in treating various conditions.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Molecular Weight | Key Characteristics |

|---|---|---|---|

| 1,5,9-Trimethylcyclododeca-1,5,9-triene | C15H24 | 204.35 g/mol | Cyclic triene with three double bonds; versatile in reactions |

| 1,5-Cyclododecatriene | C12H18 | 162.27 g/mol | Similar structure but fewer double bonds; less reactive |

| 2,5-Dimethyl-1,5-cyclooctadiene | C10H14 | 138.22 g/mol | Smaller cyclic diene; different reactivity profile |

TMCDT is unique due to its specific arrangement of methyl groups and double bonds, which confer distinct chemical properties compared to other similar compounds.

Synthesis and Industrial Applications

TMCDT can be synthesized through the trimerization of butadiene using catalysts such as titanium tetrachloride or nickel-based systems . The industrial production methods focus on ensuring high purity and yield for applications in specialty chemicals and materials.

Industrial Applications

- Chemical Intermediates : Used in the synthesis of complex organic molecules.

- Pharmaceutical Precursors : Investigated for potential use in drug development.

- Polymer Production : Employed in creating specialty polymers and resins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.